molecular formula C15H20N2O7 B13163719 Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate

Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate

Cat. No.: B13163719
M. Wt: 340.33 g/mol
InChI Key: BOYSNCZVUPHYFV-NEPJUHHUSA-N
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Description

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a nitrophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the ester: The esterification reaction is carried out using methanol and a suitable acid catalyst.

    Introduction of the nitrophenyl group: This step involves a nitration reaction where a nitro group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the synthesis of tert-butyl esters. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM)

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM)

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine compound

    Substitution: Formation of the free amine

Scientific Research Applications

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The hydroxyl and nitrophenyl groups also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoate: Lacks the Boc protecting group.

    Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Lacks the nitro group on the phenyl ring.

Uniqueness

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate is unique due to the presence of both the Boc protecting group and the nitrophenyl group. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1

InChI Key

BOYSNCZVUPHYFV-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

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